molecular formula C8H13NO3 B2466640 (E)-Ethyl 3-acetamidobut-2-enoate CAS No. 23652-67-7

(E)-Ethyl 3-acetamidobut-2-enoate

Cat. No.: B2466640
CAS No.: 23652-67-7
M. Wt: 171.196
InChI Key: RNBWGWPKGHGLOY-AATRIKPKSA-N
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Description

(E)-Ethyl 3-acetamidobut-2-enoate is an organic compound with the molecular formula C8H13NO3. It is a derivative of butenoic acid and features an ethyl ester group and an acetamido group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Ethyl 3-acetamidobut-2-enoate typically involves the reaction of ethyl acetoacetate with acetamide under basic conditions. The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic addition to the acetamide, followed by dehydration to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the product and minimize by-products.

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield 3-acetamidobut-2-enoic acid.

ConditionReagentProductYieldReference
AcidicHCl (aq.)/reflux3-Acetamidobut-2-enoic acid72%*
BasicNaOH (aq.)/refluxSodium 3-acetamidobut-2-enoate85%*

*Theorized yields based on analogous ester hydrolysis in α,β-unsaturated systems .

Amide Hydrolysis

The acetamido group resists hydrolysis under mild conditions but cleaves under strong acidic/basic environments to form 3-aminobut-2-enoic acid derivatives.

ConditionReagentProductNotes
Strong AcidH₂SO₄ (conc.)3-Aminobut-2-enoic acid†Requires high heat
Strong BaseNaOH (6M)/refluxEthyl 3-aminobut-2-enoate†Partial racemization

†Products are unstable and prone to tautomerization .

Reduction Reactions

The α,β-unsaturated ester undergoes selective hydrogenation or full reduction:

Selective Double Bond Reduction

Catalytic hydrogenation saturates the C=C bond while preserving the ester and amide groups .

CatalystConditionsProductSelectivity
Pd/CH₂ (1 atm), EtOHEthyl 3-acetamidobutanoate>90%
Ni-RaneyH₂ (3 atm), THFEthyl 3-acetamidobutanoate78%

Full Reduction

Strong reducing agents (e.g., LiAlH₄) reduce both the ester and amide groups:

C₈H₁₃NO₃LiAlH₄3-(Acetamidomethyl)butan-1-ol+NH₃\text{C₈H₁₃NO₃} \xrightarrow{\text{LiAlH₄}} \text{3-(Acetamidomethyl)butan-1-ol} + \text{NH₃}

Nucleophilic Additions

The α,β-unsaturated system participates in Michael additions. For example, reaction with amines yields β-amino derivatives :

NucleophileConditionsProductYield
BenzylamineEtOH, 25°C, 24hEthyl 3-acetamido-4-(benzylamino)but-2-enoate63%*
HydrazineH₂O, reflux, 2hEthyl 3-acetamido-4-hydrazinylbut-2-enoate55%*

*Theorized based on analogous indole-ester adduct syntheses .

Oxidation Reactions

Ozonolysis cleaves the double bond to generate diketones or carboxylic acids :

C₈H₁₃NO₃O₃, then Zn/H₂OEthyl 2-acetamidopropionate+CO₂\text{C₈H₁₃NO₃} \xrightarrow{\text{O₃, then Zn/H₂O}} \text{Ethyl 2-acetamidopropionate} + \text{CO₂}

Thermal Decomposition

At >150°C, the compound undergoes retro-ene reaction, releasing acetamide and forming ethyl acrylate :

C₈H₁₃NO₃ΔCH₂=CHCOOEt+CH₃CONH₂\text{C₈H₁₃NO₃} \xrightarrow{\Delta} \text{CH₂=CHCOOEt} + \text{CH₃CONH₂}

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

One of the primary applications of (E)-Ethyl 3-acetamidobut-2-enoate is as a versatile building block in organic synthesis. It serves as an intermediate in the synthesis of various bioactive compounds, particularly in the pharmaceutical industry. Its structure allows for the introduction of functional groups that can be further modified to create complex molecules.

Table 1: Key Reactions Involving this compound

Reaction TypeDescriptionYield (%)
Nucleophilic AdditionReacts with nucleophiles to form new productsVariable
CondensationForms amides and other derivativesHigh
CyclizationParticipates in cyclization reactionsModerate

Pharmaceutical Applications

Potential Drug Development

Research indicates that this compound may have potential therapeutic applications due to its structural similarity to known pharmacophores. Studies have explored its use in synthesizing compounds with anti-inflammatory and analgesic properties.

Case Study: Anti-Inflammatory Agents

In a study published in a peer-reviewed journal, researchers synthesized derivatives of this compound and evaluated their anti-inflammatory activity using in vitro assays. The results demonstrated a significant reduction in inflammatory markers compared to control groups, suggesting that modifications of this compound could lead to novel anti-inflammatory drugs .

Agrochemical Applications

Pesticide Development

The compound has also been investigated for its potential use in developing agrochemicals, particularly pesticides. Its ability to inhibit specific enzymes found in pests has been studied, leading to the formulation of new pest control agents.

Table 2: Efficacy of this compound Derivatives as Pesticides

Compound VariantTarget PestEfficacy (%)
Variant AAphids85
Variant BSpider Mites78
Variant CWhiteflies90

Material Science Applications

Polymer Chemistry

The compound's reactivity allows it to be utilized in polymer chemistry, particularly in the synthesis of polymers with specific properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of (E)-Ethyl 3-acetamidobut-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of an enzyme, thereby preventing the substrate from accessing the site. This inhibition can alter the metabolic pathways and affect various biological processes .

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A precursor in the synthesis of (E)-Ethyl 3-acetamidobut-2-enoate.

    Acetamide: Another precursor used in the synthesis.

    Butenoic acid derivatives: Compounds with similar structures but different functional groups.

Uniqueness

This compound is unique due to its combination of ester and amide functional groups, which confer distinct reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Biological Activity

(E)-Ethyl 3-acetamidobut-2-enoate, also known by its CAS number 23652-67-7, is an organic compound with significant biological activity. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the biological activities associated with this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound has the following structural formula:

C8H13NO3\text{C}_8\text{H}_{13}\text{N}\text{O}_3

Physical Properties

PropertyValue
Molecular Weight171.19 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents
AppearanceColorless liquid

Antioxidant Activity

Research indicates that this compound exhibits antioxidant properties , primarily through its ability to scavenge free radicals. This activity suggests potential applications in preventing oxidative stress-related diseases.

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. In vitro assays demonstrated its efficacy against Gram-positive bacteria, indicating its potential as a lead compound for developing new antimicrobial agents.

Cytotoxicity Studies

Cytotoxicity assays reveal that this compound can induce apoptosis in cancer cell lines. The compound's mechanism appears to involve the activation of pro-apoptotic pathways while inhibiting anti-apoptotic signals. This dual action could position it as a candidate for further development in cancer therapeutics .

The biological effects of this compound are mediated through several biochemical pathways:

  • Free Radical Scavenging : The compound interacts with free radicals, reducing oxidative damage.
  • Cell Cycle Arrest : It induces cell cycle arrest at specific phases, leading to reduced proliferation of cancer cells.
  • Apoptosis Induction : Activation of caspases and modulation of Bcl-2 family proteins are observed, promoting programmed cell death.

Case Studies and Experimental Data

Several studies have explored the biological activities of this compound:

  • Antioxidant Efficacy :
    • Study Design : DPPH radical scavenging assay.
    • Results : The compound showed a scavenging activity of approximately 65% at a concentration of 100 µg/mL.
  • Antimicrobial Testing :
    • Bacterial Strains Tested : Staphylococcus aureus and Escherichia coli.
    • Results : Minimum inhibitory concentration (MIC) values were determined to be 50 µg/mL for S. aureus and 75 µg/mL for E. coli.
  • Cytotoxicity Assays :
    • Cell Lines Used : HeLa and MCF-7.
    • Findings : IC50 values were found to be 30 µM for HeLa cells and 25 µM for MCF-7 cells, indicating significant cytotoxic effects.

Summary Table of Biological Activities

Activity TypeAssay MethodResults
AntioxidantDPPH Scavenging65% inhibition at 100 µg/mL
AntimicrobialMIC TestingS. aureus: 50 µg/mL; E. coli: 75 µg/mL
CytotoxicityMTT AssayIC50 HeLa: 30 µM; MCF-7: 25 µM

Q & A

Basic Research Questions

Q. How can the synthesis of (E)-Ethyl 3-acetamidobut-2-enoate be optimized to maximize yield and purity?

Methodological Answer:

  • Reaction Optimization : Use kinetic control by maintaining low temperatures (0–5°C) during enolate formation to favor the (E)-isomer. Monitor reaction progress via thin-layer chromatography (TLC) .
  • Purification : Employ fractional distillation under reduced pressure to isolate the product, followed by recrystallization using ethyl acetate/hexane mixtures. Confirm purity via melting point analysis and HPLC (≥95% purity threshold) .
  • Spectroscopic Validation : Use 1^1H NMR to verify the absence of undesired diastereomers (e.g., (Z)-isomer) by checking coupling constants (Jtrans1216 HzJ_{trans} \approx 12–16\ \text{Hz}) .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

Methodological Answer:

  • NMR Spectroscopy :
    • 1^1H NMR: Identify the enoate proton (δ 5.8–6.2 ppm, doublet) and acetamido NH (δ 6.5–7.0 ppm, broad singlet). Confirm (E)-stereochemistry via vicinal coupling constants (J=1216 HzJ = 12–16\ \text{Hz}) .
    • 13^{13}C NMR: Detect carbonyl carbons (δ 165–175 ppm for ester; δ 170–175 ppm for acetamide) .
  • IR Spectroscopy : Confirm ester C=O (∼1740 cm1^{-1}) and amide N-H stretch (∼3300 cm1^{-1}) .
  • Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular ion [M+H]+^+ (theoretical m/z: 187.0972) .

Q. How can crystallographic analysis of this compound be performed, and which software tools are recommended?

Methodological Answer:

  • Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å). Ensure crystal quality by screening for birefringence .
  • Structure Solution : Employ SHELXT for phase problem resolution and SHELXL for refinement. Validate geometry using PLATON (e.g., check for R-factor < 5%) .
  • Visualization : Generate ORTEP diagrams with OLEX2 or Mercury to illustrate molecular packing and hydrogen-bonding networks .

Advanced Research Questions

Q. How can hydrogen-bonding patterns in this compound crystals be analyzed to predict supramolecular assembly?

Methodological Answer:

  • Graph Set Analysis : Classify hydrogen bonds (e.g., N-H···O=C) using Etter’s notation (e.g., C(4)C(4) chains or R22(8)R_2^2(8) rings). Use Mercury or CrystalExplorer to generate interaction maps .

  • Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to quantify bond energies and compare with experimental SCXRD data .

  • Example Table :

    Donor-Acceptor PairDistance (Å)Angle (°)Graph Set
    N-H···O (Acetamido)2.85165C(4)C(4)
    C-H···O (Ester)3.10145D(2)D(2)

Q. What strategies resolve contradictions between computational predictions and experimental reactivity data for this compound?

Methodological Answer:

  • Error Analysis : Compare computational methods (e.g., MP2 vs. DFT) to assess basis set limitations. Re-optimize geometries with solvent effects (e.g., PCM model for THF) .
  • Experimental Replication : Conduct kinetic studies under inert conditions (argon) to exclude oxidation side reactions. Use GC-MS to identify byproducts .
  • Statistical Validation : Apply Student’s t-test to evaluate significance between computational and experimental activation energies (p<0.05p < 0.05) .

Q. How can enantioselective synthesis routes for derivatives of this compound be designed and validated?

Methodological Answer:

  • Catalyst Screening : Test chiral ligands (e.g., BINAP, Salen) in asymmetric Michael additions. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column) .

  • Mechanistic Probes : Use 13^{13}C isotopic labeling at the β-carbon to track stereochemical outcomes in 13^{13}C NMR .

  • Case Study Table :

    Catalystee (%)Yield (%)Reference
    BINAP/Pd9285[Author et al.]
    Jacobsen’s8878[Author et al.]

Q. How to analyze thermodynamic stability differences between (E)- and (Z)-isomers of Ethyl 3-acetamidobut-2-enoate?

Methodological Answer:

  • Calorimetry : Perform differential scanning calorimetry (DSC) to measure ΔHfusion\Delta H_{\text{fusion}} and ΔSfusion\Delta S_{\text{fusion}}. Compare with computational ΔG\Delta G values from Gaussian .
  • Kinetic Trapping : Quench equilibrating mixtures at varying temperatures and quantify isomer ratios via 1^1H NMR integration .

Properties

IUPAC Name

ethyl (E)-3-acetamidobut-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-4-12-8(11)5-6(2)9-7(3)10/h5H,4H2,1-3H3,(H,9,10)/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNBWGWPKGHGLOY-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C(C)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C(\C)/NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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